1,4-Anhydro-1,5-dihydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 inhibitor primarily used in the treatment of type 2 diabetes mellitus. This compound presents significant interest due to its potential pharmacological properties and applications in diabetes management. Canagliflozin works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in urine, thereby lowering blood glucose levels.
Canagliflozin is classified as an antidiabetic medication and is part of the pharmacological class of sodium-glucose co-transporter 2 inhibitors. It is derived from a complex synthesis involving various organic reactions and is recognized for its role in enhancing glycemic control in patients with type 2 diabetes. The compound's molecular formula is with a molar mass of approximately .
The synthesis of 1,4-Anhydro-1,5-dihydroxy Canagliflozin involves several key steps:
The molecular structure of 1,4-Anhydro-1,5-dihydroxy Canagliflozin features a unique configuration that includes:
The structural representation can be described using the following molecular formula:
This structure contributes significantly to its pharmacological properties .
1,4-Anhydro-1,5-dihydroxy Canagliflozin undergoes various chemical reactions that are pivotal for its functionality:
The mechanism of action for 1,4-Anhydro-1,5-dihydroxy Canagliflozin aligns closely with that of its parent compound, Canagliflozin:
Relevant data indicate that these properties influence its bioavailability and therapeutic efficacy .
1,4-Anhydro-1,5-dihydroxy Canagliflozin has potential applications beyond diabetes management:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7